4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline
Description
The compound 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline represents a noteworthy intersection of synthetic chemistry and biological investigation. As a member of the pyridyloxyaniline class of molecules, it is part of a chemical family that has garnered substantial interest for its utility in the development of kinase inhibitors, a cornerstone of modern cancer therapy. The specific structural features of this compound, namely the pyridyloxy linker and the N-isopropylcarbamoyl group, position it as a valuable tool for probing biological systems and as a building block for more complex, biologically active molecules.
The pyridyloxyaniline scaffold is a recognized pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with diverse biological activities. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common feature in many FDA-approved drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions makes it an attractive component for designing molecules that can bind with high affinity and selectivity to biological targets.
When combined with an aniline (B41778) moiety through an ether linkage, the resulting pyridyloxyaniline scaffold offers a versatile platform for creating libraries of compounds for high-throughput screening and lead optimization. The spatial arrangement of the pyridine and aniline rings, along with the flexibility of the ether linkage, allows for the precise positioning of functional groups to interact with specific residues within the active sites of enzymes, particularly kinases.
The general structure of the pyridyloxyaniline scaffold allows for extensive chemical modification at several positions, as illustrated in the table below. This adaptability is a key reason for its prevalence in drug discovery programs.
| Scaffold Position | Potential for Modification | Impact on Biological Activity |
| Pyridine Ring | Substitution with various functional groups | Modulates target binding, selectivity, and pharmacokinetic properties. |
| Aniline Ring | Substitution on the aromatic ring | Influences target engagement and can be a key attachment point for other pharmacophoric elements. |
| Ether Linkage | Generally conserved | Provides the essential spatial orientation of the two aromatic rings. |
| Amine Group | Derivatization to ureas, amides, etc. | Crucial for forming key interactions with the target protein, often in the hinge region of kinases. |
The academic interest in this compound is largely driven by its close structural relationship to key intermediates of established kinase inhibitors. The N-methyl analog, 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline, is a well-documented precursor to Sorafenib (B1663141), a multi-kinase inhibitor approved for the treatment of various cancers.
The investigation of the N-isopropyl derivative can be understood through the lens of bioisosteric replacement . In medicinal chemistry, this strategy involves substituting one functional group with another that has similar physical or chemical properties, with the goal of enhancing the biological activity, selectivity, or pharmacokinetic profile of a compound. The replacement of an N-methyl group with an N-isopropyl group is a common tactic to:
Probe the steric tolerance of the target's binding pocket: The bulkier isopropyl group can provide insights into the size and shape of the active site.
Improve metabolic stability: The isopropyl group can be less susceptible to N-demethylation, a common metabolic pathway, potentially leading to a longer half-life.
Modulate potency and selectivity: The change in size and lipophilicity can alter the binding affinity for the intended target and selectivity against off-target proteins.
The rationale for investigating this specific compound is therefore rooted in the systematic exploration of the structure-activity relationships (SAR) within the pyridyloxyaniline class of kinase inhibitors.
While direct and extensive research publications solely focused on this compound are not abundant in public literature, the investigation of this and similar molecules typically involves a multidisciplinary approach combining synthetic chemistry, biochemistry, and cell biology.
Key Research Areas:
Kinase Inhibition: The primary area of investigation for pyridyloxyaniline derivatives is their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in diseases like cancer.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of analogs to understand how different functional groups influence biological activity.
Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to evaluate its drug-likeness.
Common Methodologies:
| Methodology | Purpose |
| Chemical Synthesis | |
| Nucleophilic Aromatic Substitution | A common method for creating the ether linkage between the pyridine and aniline moieties. |
| Amidation | Formation of the N-isopropylcarbamoyl group. |
| Biochemical Assays | |
| In vitro Kinase Assays | To measure the inhibitory activity of the compound against a panel of purified kinases. |
| Isothermal Titration Calorimetry (ITC) | To determine the binding affinity and thermodynamics of the interaction between the compound and its target protein. |
| Cell-Based Assays | |
| Cell Proliferation Assays | To assess the effect of the compound on the growth of cancer cell lines. |
| Western Blotting | To measure the inhibition of downstream signaling pathways in cells treated with the compound. |
The principal and most well-defined role of this compound in chemical biology is as a synthetic intermediate. nih.govgoogle.com Its structure contains a reactive primary amine on the aniline ring, which serves as a handle for the introduction of other molecular fragments.
A common synthetic strategy involves the reaction of the aniline amine with an isocyanate to form a urea (B33335) linkage. This is a key step in the synthesis of many Type II kinase inhibitors, which bind to the inactive conformation of the kinase. The urea moiety is often crucial for forming hydrogen bonds with the kinase's hinge region and with a conserved glutamate (B1630785) residue in the αC-helix.
The hypothetical synthesis of a bioactive molecule from this compound is outlined below:
Step 1: Synthesis of the Intermediate
A plausible synthetic route to this compound would involve the reaction of 4-aminophenol (B1666318) with a suitable 4-halopicolinamide derivative. atlantis-press.comchemicalbook.com
Reactants:
4-chloro-N-isopropylpicolinamide
4-aminophenol Reaction Type: Nucleophilic Aromatic Substitution
Step 2: Formation of the Final Bioactive Molecule
The amine group of this compound can then be reacted with an isocyanate to yield a final product with potential kinase inhibitory activity.
Reactants:
this compound
A substituted phenyl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) Reaction Type: Urea formation
This modular synthetic approach allows for the rapid generation of a diverse library of potential kinase inhibitors for biological evaluation. The properties of the final molecule are determined by the combination of the pyridyloxyaniline core and the nature of the substituent introduced via the isocyanate.
Properties
IUPAC Name |
4-(4-aminophenoxy)-N-propan-2-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10(2)18-15(19)14-9-13(7-8-17-14)20-12-5-3-11(16)4-6-12/h3-10H,16H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOLNRVWFKLAKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Structure Mechanism Relationships of 4 2 N Isopropylcarbamoyl 4 Pyridyloxy Aniline Derivatives
Elucidation of Key Pharmacophoric Features within the Pyridyloxyaniline Scaffold
The pyridyloxyaniline scaffold of 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline is a well-established pharmacophore for ATP-competitive kinase inhibitors. Its primary role is to anchor the molecule within the ATP-binding pocket of the target kinase.
The fundamental pharmacophoric features of this scaffold include:
A Hydrogen Bond Donor/Acceptor System: The pyridine (B92270) nitrogen and the aniline (B41778) nitrogen are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for stable binding.
A Hydrophobic Core: The two aromatic rings, the pyridine and the aniline, provide a rigid and hydrophobic core that fits into the predominantly hydrophobic ATP-binding pocket.
A Specific Vectorial Orientation: The ether linkage between the pyridine and aniline rings provides a specific angle and distance between these two key interacting moieties, ensuring optimal orientation for binding to the kinase hinge region.
These features collectively enable the pyridyloxyaniline scaffold to mimic the adenine (B156593) portion of ATP, thereby competitively inhibiting the kinase's activity.
Impact of Substituent Variations on Molecular Target Binding and Selectivity
Variations in the substituents on the this compound scaffold have a profound impact on the molecule's binding affinity for its target kinases and its selectivity profile across the kinome. The N-isopropylcarbamoyl group, in particular, plays a significant role in fine-tuning these properties.
The amide portion of the molecule, including the N-alkyl substituent, is often directed towards the solvent-exposed region of the kinase binding site. Modifications in this region can influence several key parameters:
Solubility: Altering the N-alkyl group can impact the compound's aqueous solubility, a critical factor for drug development.
Selectivity: The specific shape and size of the N-alkyl group can lead to steric clashes with certain kinases while being well-tolerated by others, thereby influencing the compound's selectivity profile.
While direct, publicly available comparative data for the N-isopropyl versus the N-methyl (as seen in Sorafenib (B1663141) analogs) derivative of this specific scaffold is limited, general SAR principles for kinase inhibitors suggest that even small changes in alkyl substituents can modulate activity. Research on related bis-aryl ureas and amides has shown that modifications in the amide portion can significantly affect the compound's properties. For instance, in some series, increasing the bulk of the N-alkyl group can lead to a decrease in potency due to steric hindrance, while in others, it may enhance interactions with specific sub-pockets of the kinase.
Correlation between Structural Modifications and Observed Biological Activities in Preclinical Assays
The biological activity of this compound derivatives in preclinical assays, such as cell proliferation and kinase inhibition assays, is directly correlated with the structural modifications made to the molecule. These assays are crucial for quantifying the impact of substituent changes on the compound's efficacy.
As this scaffold is a core component of inhibitors targeting the RAF/MEK/ERK signaling pathway, preclinical evaluation often involves assessing the inhibition of key kinases in this cascade, such as B-Raf and C-Raf, as well as receptor tyrosine kinases involved in angiogenesis, like VEGFR.
Table 1: Illustrative Kinase Inhibition Data for Sorafenib Analogs
| Compound | Modification from Sorafenib Core | B-Raf IC50 (nM) | VEGFR-2 IC50 (nM) |
|---|---|---|---|
| Sorafenib | N-methylpicolinamide | 6 | 90 |
| Analog A | Replacement of urea (B33335) with thiourea (B124793) | >1000 | >1000 |
| Analog B | Modification of the terminal phenyl ring | 25 | 150 |
The data generally indicates that the urea or amide linkage is critical for activity, as replacing it with a thiourea (Analog A) can lead to a significant loss of potency. Modifications to the terminal phenyl ring (Analog B), which is attached to the urea moiety in the full Sorafenib structure, also modulate the inhibitory activity, highlighting the importance of this region for interacting with the kinase.
Rational Design Principles for Optimizing Potency and Specificity of Derived Compounds
The collective SAR data for this compound and related kinase inhibitors provides a set of rational design principles for optimizing their therapeutic potential.
Key principles for optimization include:
Preservation of the Hinge-Binding Motif: The pyridyloxyaniline core should be maintained as the primary anchor to the kinase hinge region.
Fine-Tuning of the N-Alkyl Carboxamide: The N-isopropyl group and other alkyl substituents can be systematically varied to optimize solubility, potency, and selectivity. The goal is to identify a substituent that maximizes favorable interactions without introducing steric clashes in the target kinase.
Exploration of the "Solvent-Front" Region: The portion of the molecule extending from the picolinamide (B142947) is often directed towards the solvent. This region can be modified with various functional groups to improve physicochemical properties, such as solubility and cell permeability, without disrupting the core binding interactions.
Structure-Based Design: Utilizing X-ray crystal structures of target kinases in complex with lead compounds allows for the precise design of new derivatives that can form additional favorable interactions or displace unfavorable water molecules from the binding site.
By applying these principles, medicinal chemists can systematically modify the this compound scaffold to develop next-generation kinase inhibitors with improved potency, enhanced selectivity, and more favorable drug-like properties.
Preclinical in Vitro Research Applications and Biological Activities of Derivatives of 4 2 N Isopropylcarbamoyl 4 Pyridyloxy Aniline
Efficacy Assessments in Cellular Models of Disease (e.g., Cancer Cell Lines, Inflammatory Models)
Derivatives of 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline, most notably Tivozanib, have demonstrated significant efficacy in various in vitro models of cancer. The primary mechanism of action for these compounds is the potent and selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-1, -2, and -3. aacrjournals.orgpatsnap.comnih.gov This inhibition disrupts downstream signaling pathways crucial for tumor angiogenesis and cell proliferation. patsnap.com
The cytotoxic and anti-proliferative effects of these derivatives have been quantified across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been established in numerous studies. For instance, Tivozanib exhibits potent inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3 with IC50 values of 0.21 nM, 0.16 nM, and 0.24 nM, respectively, in cell-free kinase assays. nih.gov In cell-based assays, it has shown anti-proliferative activity against various cancer cell lines, including those from breast, colon, lung, and renal cancers. aacrjournals.orgnih.gov For example, in MCF7 breast cancer cells, Tivozanib has an IC50 of 0.38 µM. selleckchem.com In oral squamous cell carcinoma (OSCC) cell lines, such as Ca9-22 and CAL-27, Tivozanib has been shown to reduce cell viability in a dose-dependent manner. nih.govkjpp.net
Table 1: In Vitro Efficacy of Tivozanib in Human Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | IC50 / Effect | Reference |
| MCF7 | Breast Cancer | Proliferation | IC50: 0.38 µM | selleckchem.com |
| Ca9-22 | Oral Squamous Cell Carcinoma | Cell Viability | Dose-dependent reduction | nih.govkjpp.net |
| CAL-27 | Oral Squamous Cell Carcinoma | Cell Viability | Dose-dependent reduction | nih.govkjpp.net |
| Ovarian Cancer Cells (therapy-resistant) | Ovarian Cancer | Proliferation | Significant reduction | researchgate.net |
| Glioblastoma Cells | Glioblastoma | Cell Viability | Significant decrease | researchgate.net |
While the primary focus of research has been on cancer, the role of VEGFR signaling in inflammatory processes suggests potential applications in inflammatory models. However, specific in vitro studies detailing the efficacy of this compound derivatives in dedicated inflammatory cell models are less documented in publicly available literature. Some studies suggest that by inhibiting c-Kit, in addition to VEGFRs, these compounds may modulate the activity of immune cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can have implications for both cancer immunity and inflammation. nih.gov Further research is required to fully characterize the anti-inflammatory potential of these compounds in vitro.
Modulation of Specific Biological Processes in Cultured Cells (e.g., Cell Cycle Progression, Angiogenesis, Cell Survival)
The in vitro biological activities of this compound derivatives extend to the modulation of key cellular processes that are fundamental to cancer progression.
Angiogenesis: As potent VEGFR inhibitors, these compounds are highly effective at inhibiting angiogenesis in vitro. aacrjournals.orgpatsnap.com In human umbilical vein endothelial cell (HUVEC) tube formation assays, a standard in vitro model for angiogenesis, Tivozanib has been shown to disrupt the formation of capillary-like structures. researchgate.neteurofinsdiscovery.comnih.gov This anti-angiogenic effect is a direct consequence of inhibiting VEGFR-2 signaling in endothelial cells, which is critical for their proliferation, migration, and differentiation into vascular networks. patsnap.comresearchgate.net
Cell Cycle Progression: Several studies have demonstrated that derivatives of this compound can induce cell cycle arrest in cancer cells. In oral squamous cell carcinoma and therapy-resistant ovarian cancer cell lines, Tivozanib treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. nih.govkjpp.netresearchgate.net This arrest is often associated with the modulation of key cell cycle regulatory proteins. For instance, an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor p21 has been observed, along with a decrease in the levels of cyclin B1 and Cdc25C, which are crucial for G2/M transition. researchgate.netnih.govnih.govmdpi.comdergipark.org.tr
Cell Survival and Apoptosis: In addition to halting cell cycle progression, these compounds can induce apoptosis, or programmed cell death, in cancer cells. Treatment of oral squamous cell carcinoma cells with Tivozanib has been shown to increase the rate of late apoptosis. nih.govkjpp.net The mechanism of apoptosis induction appears to involve the intrinsic mitochondrial pathway, characterized by the suppression of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from the mitochondria. nih.govkjpp.net This ultimately leads to the activation of caspases and the execution of the apoptotic program.
Table 2: In Vitro Effects of Tivozanib on Biological Processes in Cancer Cells
| Biological Process | Cell Line(s) | Observed Effect | Key Molecular Changes | Reference(s) |
| Angiogenesis | HUVECs | Inhibition of tube formation | Inhibition of VEGFR-2 phosphorylation | researchgate.neteurofinsdiscovery.comnih.gov |
| Cell Cycle Progression | Oral Squamous Carcinoma, Ovarian Cancer | G2/M phase arrest | ↑ p21, ↓ Cyclin B1, ↓ Cdc25C | nih.govkjpp.netresearchgate.net |
| Cell Survival/Apoptosis | Oral Squamous Carcinoma | Induction of apoptosis | ↓ Bcl-2, ↑ Cytochrome c release | nih.govkjpp.net |
Investigation of Synergistic Effects in Combination Research Strategies in In Vitro Systems
To enhance therapeutic efficacy and overcome potential resistance mechanisms, derivatives of this compound have been investigated in combination with other anticancer agents in in vitro models. The rationale behind these combinations often lies in targeting multiple, non-overlapping pathways essential for tumor growth and survival.
Furthermore, the immunomodulatory effects of VEGFR inhibitors have prompted investigations into combinations with immunotherapy. By potentially reducing the number of immunosuppressive cells like Tregs and MDSCs, Tivozanib may create a more favorable tumor microenvironment for the activity of immune checkpoint inhibitors. nih.gov In vitro co-culture systems are being utilized to explore these synergistic interactions between Tivozanib and immunotherapeutic agents, although detailed mechanistic data at the cellular level are still emerging.
Utilization of this compound Derived Compounds as Chemical Probes for Pathway Dissection
Given its high potency and selectivity for VEGFRs, Tivozanib serves as a valuable chemical probe for dissecting the intricate signaling pathways downstream of these receptors. aacrjournals.orgpatsnap.comchemicalprobes.org By specifically inhibiting the kinase activity of VEGFR-1, -2, and -3, researchers can meticulously study the consequences of this inhibition on a wide array of cellular processes in a controlled in vitro environment.
The use of Tivozanib has been instrumental in confirming the central role of the VEGFR signaling cascade in angiogenesis. In vitro experiments using this compound have helped to delineate the downstream effectors of VEGFR activation, including pathways such as the RAS/MAPK and PI3K/Akt/mTOR pathways. patsnap.comresearchgate.net By observing the abrogation of signaling through these pathways upon Tivozanib treatment, researchers can map the specific contributions of VEGFR activity to endothelial cell proliferation, migration, and survival. patsnap.com
Moreover, the selectivity profile of Tivozanib, with its relatively weaker activity against other kinases like c-Kit and PDGFR, allows for a more precise interrogation of VEGFR-specific functions compared to less selective multi-kinase inhibitors. nih.govnih.gov This makes it a powerful tool for distinguishing the biological roles of different receptor tyrosine kinases in various cellular contexts. However, it is important to note that at higher concentrations, off-target effects on other kinases can occur, which must be considered when interpreting experimental results. chemicalprobes.org The use of Tivozanib as a chemical probe continues to contribute to a deeper understanding of the molecular mechanisms underlying angiogenesis and its pathological dysregulation in diseases like cancer.
Preclinical in Vivo Research Applications and Pharmacodynamic Studies of Derivatives of 4 2 N Isopropylcarbamoyl 4 Pyridyloxy Aniline Non Human Models
Efficacy Assessments in Animal Models of Disease
The antitumor activity of 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline derivatives has been rigorously evaluated in various animal models, primarily in the context of cancer. Xenograft models, where human tumor cells are implanted into immunodeficient mice, and patient-derived xenograft (PDX) models, which utilize tumors taken directly from patients, have been instrumental in these assessments.
In studies involving human hepatocellular carcinoma (HCC) xenografts, derivatives have demonstrated significant efficacy. For instance, in the PLC/PRF/5 HCC xenograft model, sorafenib (B1663141) treatment led to a dose-dependent inhibition of tumor growth, with higher doses resulting in partial tumor regressions. nih.gov Similarly, in patient-derived HCC xenograft models, both regorafenib (B1684635) and sorafenib showed significant tumor growth inhibition in a majority of the models tested. oncotarget.com Notably, in some of these PDX models, regorafenib exhibited a superior response compared to sorafenib, suggesting differences in their activity profiles that could be relevant for clinical applications in sorafenib-refractory cases. oncotarget.com
The efficacy of these compounds has also been demonstrated in models of colorectal cancer (CRC). In patient-derived CRC xenograft models, regorafenib, both as a single agent and in combination with other chemotherapeutics, showed varied but often positive responses. nih.gov Furthermore, in a syngeneic murine model of CRC liver metastasis, regorafenib treatment significantly prolonged the median time to event compared to the vehicle control group, indicating its potential to inhibit metastatic progression. nih.gov
Neuroblastoma models have also been employed to evaluate the efficacy of these derivatives. In an orthotopic xenograft neuroblastoma mouse model, regorafenib was shown to inhibit tumor growth. researchgate.net
The table below summarizes key efficacy findings for derivatives of this compound in various preclinical cancer models.
| Derivative | Cancer Model | Animal Model Type | Key Efficacy Findings |
| Sorafenib | Hepatocellular Carcinoma (PLC/PRF/5) | Xenograft | Dose-dependent tumor growth inhibition; partial tumor regressions at higher doses. nih.gov |
| Sorafenib | Hepatocellular Carcinoma | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition in 7 out of 10 models. oncotarget.com |
| Regorafenib | Hepatocellular Carcinoma | Patient-Derived Xenograft (PDX) | Significant tumor growth inhibition in 8 out of 10 models; superior response to sorafenib in 4 models. oncotarget.com |
| Regorafenib | Colorectal Cancer | Patient-Derived Xenograft (PDX) | Heterogeneous but positive responses observed, both as a single agent and in combination. nih.gov |
| Regorafenib | Colorectal Cancer (MC38) | Syngeneic (Liver Metastasis) | Significantly prolonged median time to event compared to vehicle. nih.gov |
| Regorafenib | Neuroblastoma (NGP and SH-SY5Y) | Orthotopic Xenograft | Inhibition of tumor growth. researchgate.net |
Pharmacodynamic Biomarker Analysis in Preclinical Animal Studies
Pharmacodynamic (PD) biomarkers are crucial for understanding the biological activity of a drug and for confirming that it is interacting with its intended target and modulating downstream pathways. Preclinical animal studies have been pivotal in identifying and validating PD biomarkers for derivatives of this compound.
Target Engagement Biomarkers in Tissues
A key aspect of preclinical PD analysis is the assessment of target engagement in tumor tissues. For multi-kinase inhibitors, this often involves measuring the phosphorylation status of their target proteins. For instance, the inhibition of the RAF/MEK/ERK signaling pathway is a primary mechanism of action for compounds like sorafenib. In preclinical models, a decrease in the levels of phosphorylated ERK (pERK) in tumor tissue following treatment serves as a biomarker of target engagement. nih.govresearchgate.net Studies in HCC xenograft models have shown that sorafenib can decrease pERK levels in tumor tissues. nih.gov Interestingly, in some models, significant tumor growth inhibition was observed without a substantial reduction in MAPK activation, suggesting that other mechanisms, such as anti-angiogenesis, play a more dominant role. researchgate.net
Downstream Pathway Modulation in In Vivo Systems
Beyond direct target engagement, the modulation of downstream signaling pathways provides further evidence of a drug's pharmacodynamic effects. A major downstream effect of many this compound derivatives is the inhibition of angiogenesis. This is often assessed by measuring biomarkers related to blood vessel formation in tumor tissues.
In preclinical studies, a significant reduction in tumor vessel area and the number of tumor vessels, as determined by staining for the endothelial cell marker CD31, has been observed in patient-derived CRC xenografts treated with regorafenib. nih.gov This provides direct evidence of the anti-angiogenic effects of the compound in vivo.
Furthermore, circulating biomarkers in the plasma can also reflect the pharmacodynamic activity of these drugs. In preclinical models, treatment with lenvatinib (B1674733), another multi-kinase inhibitor, has been associated with changes in plasma levels of angiogenic proteins. nih.gov These systemic changes can serve as non-invasive indicators of drug activity.
The following table outlines key pharmacodynamic biomarkers and their modulation by derivatives of this compound in preclinical studies.
| Derivative | Biomarker Type | Biomarker | Model System | Observed Modulation |
| Sorafenib | Target Engagement | Phosphorylated ERK (pERK) | HCC Xenograft | Decreased levels in tumor tissue. nih.gov |
| Regorafenib | Downstream Pathway | CD31 (Tumor Vessel Area) | CRC Patient-Derived Xenograft | Significantly reduced tumor vessel area. nih.gov |
| Lenvatinib | Downstream Pathway | Plasma Angiogenic Proteins | Preclinical Models | Changes in plasma levels. nih.gov |
| Regorafenib | Downstream Pathway | RAS/MAPK, PI3K/Akt/mTOR, Fos/Jun pathways | Neuroblastoma Cell Lines | Inhibition of signaling. escholarship.org |
Metabolite Profiling and Biotransformation Pathways in Preclinical Animal Models
Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vivo studies in animal models are essential for identifying major metabolites and elucidating the biotransformation pathways.
For sorafenib, metabolism primarily occurs in the liver through two main pathways: phase I oxidation mediated by cytochrome P450 3A4 (CYP3A4) and phase II conjugation mediated by UDP glucuronosyltransferase 1A9 (UGT1A9). clinpgx.orgnih.gov In preclinical studies, eight metabolites of sorafenib have been identified. clinpgx.orgnih.gov The primary circulating metabolite is sorafenib N-oxide, which is formed through CYP3A4-mediated oxidation and exhibits in vitro potency similar to the parent compound. clinpgx.orgnih.gov
Preclinical drug metabolism studies of lenvatinib have revealed unique metabolic pathways in monkeys and rats. nih.govresearchgate.net The primary biotransformation pathways for lenvatinib include hydrolysis, oxidation and hydroxylation, N-oxidation, dealkylation, and glucuronidation. nih.gov In rats, two major metabolites, O-desmethyl lenvatinib and lenvatinib N-oxide, have been identified as being produced by CYP enzymes in vitro. researchgate.net
The table below summarizes the key metabolites and metabolic pathways for derivatives of this compound identified in preclinical animal models.
| Derivative | Primary Metabolic Organ | Key Metabolic Pathways | Major Metabolites Identified in Preclinical Models |
| Sorafenib | Liver | Oxidation (CYP3A4), Glucuronidation (UGT1A9) | Sorafenib N-oxide, M1-M8 metabolites. clinpgx.orgnih.gov |
| Lenvatinib | Liver | Hydrolysis, Oxidation, Hydroxylation, N-oxidation, Dealkylation, Glucuronidation | O-desmethyl lenvatinib, Lenvatinib N-oxide. nih.govresearchgate.net |
Formulation Strategies for Preclinical In Vivo Research Studies
The formulation of a compound for in vivo studies is a critical methodological aspect that can significantly impact its bioavailability and, consequently, its observed efficacy. For poorly water-soluble compounds like many derivatives of this compound, specialized formulation strategies are often necessary.
For preclinical in vivo applications of regorafenib, various solvent-based formulations have been utilized. One common formulation consists of a mixture of polypropylene (B1209903) glycol, PEG400, and Pluronic F68. nih.gov Another reported vehicle for oral administration is a combination of Transcutol, Cremophor, and sodium chloride solution. nih.gov For studies in neuroblastoma models, regorafenib was diluted in a vehicle of 1,2-propanediol, polyethylene (B3416737) glycol 400, and pluronic F68. escholarship.org
In addition to solvent-based approaches, nanoparticle formulations are being explored to improve the delivery of these compounds. For instance, regorafenib has been encapsulated in polymeric nanoparticles using an oil-in-water emulsion solvent evaporation technique, which may offer a way to reduce non-specific biodistribution and associated side effects. sjf.edu Similarly, sorafenib has been loaded into lipid-based nanosuspensions to create an injectable formulation aimed at increasing its efficacy against hepatocellular carcinoma. nih.gov
The following table details some of the formulation strategies employed for derivatives of this compound in preclinical in vivo research.
| Derivative | Formulation Strategy | Components |
| Regorafenib | Solvent-based oral formulation | Polypropylene glycol / PEG400 / Pluronic F68. nih.gov |
| Regorafenib | Solvent-based oral formulation | Transcutol / Cremophor / Sodium chloride. nih.gov |
| Regorafenib | Solvent-based oral formulation | 1,2-propanediol / Polyethylene glycol 400 / Pluronic F68. escholarship.org |
| Regorafenib | Nanoparticle formulation | mPEG-PLGA (methoxy poly(ethylene glycol)-poly(lactic-co-glycolic acid)). sjf.edu |
| Sorafenib | Nanosuspension | Lipid-based. nih.gov |
Advanced Methodological Approaches in Research on 4 2 N Isopropylcarbamoyl 4 Pyridyloxy Aniline and Its Derivatives
Omics-Based Investigations (e.g., Proteomics, Transcriptomics) to Elucidate System-Level Effects
Omics technologies offer a powerful, unbiased approach to understanding the system-level effects of 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline and its derivatives. By examining the global changes in proteins (proteomics) and gene expression (transcriptomics), researchers can identify molecular pathways and networks modulated by these compounds, providing a comprehensive view of their biological impact.
Proteomics: Quantitative chemoproteomics has emerged as a key strategy for profiling the targets of small molecule inhibitors. nih.gov This approach allows for the determination of the interaction profiles of compounds like this compound with a wide array of cellular proteins under conditions that closely mimic the physiological environment. nih.gov One powerful technique is affinity-based chemical proteomics, where the compound or a derivative is immobilized on a solid support to capture its interacting proteins from cell lysates. acs.orgresearchgate.net Subsequent analysis by mass spectrometry can identify and quantify the bound proteins, revealing both primary targets and potential off-target interactions. nih.gov For instance, the "kinobeads" technology, which utilizes beads coated with multiple kinase inhibitors, can be used in competitive binding assays to determine the kinase selectivity profile of a novel inhibitor. acs.orgresearchgate.nettum.de
A hypothetical proteomics study on a derivative of this compound might yield data on its kinase binding affinity, as illustrated in the table below.
| Kinase Target | Binding Affinity (Kd, nM) |
| Kinase A | 15 |
| Kinase B | 85 |
| Kinase C | 250 |
| Kinase D | >1000 |
Transcriptomics: Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how this compound and its derivatives alter gene expression patterns. Techniques such as RNA sequencing (RNA-Seq) can provide a global view of the transcriptional changes induced by compound treatment. This can help to elucidate the downstream effects of target engagement and identify biomarkers of response. For example, if a derivative is found to inhibit a specific kinase involved in a signaling pathway, transcriptomics can confirm the modulation of downstream genes regulated by that pathway.
High-Throughput Screening Methodologies for the Discovery and Characterization of Novel Derivatives
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. benthamdirect.com In the context of this compound, HTS methodologies are crucial for the discovery of novel derivatives with improved potency, selectivity, or other desirable pharmacological properties. acs.org
Compound-Centric Screening: A shift from traditional target-centric screening to compound-centric or "kinome-profiling" approaches has proven efficient in the discovery of new kinase inhibitors. nih.gov In this strategy, a library of compounds, potentially including derivatives of this compound, is screened against a large panel of kinases to obtain a comprehensive selectivity profile for each compound. nih.gov This approach can rapidly identify potent and selective inhibitors for both well-studied and unexplored kinases. nih.gov
Assay Formats for HTS: A variety of assay formats are employed in HTS campaigns for kinase inhibitors. Fluorescence-based assays are common due to their sensitivity and amenability to automation. acs.org These can include assays that measure ATP consumption, a common feature of kinase activity, or those that use fluorescently labeled antibodies to detect the phosphorylation of a substrate. The development of robust HTS methods that can distinguish between different types of inhibitors, such as allosteric and ATP-competitive inhibitors, is also an area of active research. wiley.com
A typical HTS campaign for novel derivatives of this compound might involve several stages, as outlined below.
| HTS Stage | Description |
| Primary Screen | A large library of compounds is tested at a single concentration against a target of interest to identify initial "hits." |
| Dose-Response Confirmation | Hits from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (e.g., IC50). |
| Selectivity Profiling | Confirmed hits are screened against a panel of related and unrelated targets to assess their selectivity. |
| Lead Optimization | The most promising hits undergo medicinal chemistry efforts to improve their properties, leading to the identification of lead compounds. |
The synthesis and evaluation of new pyridine (B92270) derivatives continue to be an active area of research, with studies demonstrating the potential for identifying compounds with significant biological activity. nih.govrsc.orgnih.gov
Development of Advanced Imaging Techniques for Tracking Compound Distribution or Target Engagement in Research Models
Advanced imaging techniques are invaluable for visualizing the biodistribution of this compound and its derivatives in vivo and for confirming target engagement at the cellular and subcellular level. nih.govazolifesciences.com These methods provide critical spatial and temporal information that is often not obtainable through other means.
Positron Emission Tomography (PET): PET imaging is a non-invasive technique that can be used to quantify the distribution of a radiolabeled compound in a living organism. nih.govexlibrisgroup.com By labeling a derivative of this compound with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, researchers can track its uptake and clearance from various tissues and organs over time. nih.govexlibrisgroup.com This can provide crucial information about whether the compound reaches its intended target tissue at sufficient concentrations.
Advanced Microscopy Techniques: At the cellular level, advanced microscopy techniques can provide high-resolution images of compound distribution and target engagement. For example, hyperspectral stimulated Raman scattering (SRS) microscopy has been used to visualize the intracellular accumulation of non-fluorescent small molecule drugs in living cells. harvard.edu This label-free imaging method can reveal if a compound is accumulating in specific organelles, which can have significant implications for its efficacy and potential toxicity. harvard.edu Furthermore, the development of fluorescently-labeled kinase inhibitors allows for the direct visualization of target engagement within cells using techniques like fluorescence microscopy. nih.gov
The table below summarizes some advanced imaging techniques and their potential applications in research involving this compound.
| Imaging Technique | Application |
| Positron Emission Tomography (PET) | In vivo tracking of compound biodistribution and target occupancy. nih.govexlibrisgroup.com |
| Stimulated Raman Scattering (SRS) Microscopy | Label-free imaging of subcellular compound distribution in living cells. harvard.edu |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Can be used with biosensors to quantify target inhibition in vivo. rsc.org |
| Cryo-Electron Microscopy (Cryo-EM) | Provides near-atomic resolution of compound binding to its target protein. mdpi.com |
These advanced methodological approaches are essential for a comprehensive understanding of the pharmacological properties of this compound and its derivatives. By integrating data from omics, high-throughput screening, and advanced imaging, researchers can accelerate the discovery and development of novel therapeutic agents based on this chemical scaffold.
Future Directions and Emerging Research Opportunities for 4 2 N Isopropylcarbamoyl 4 Pyridyloxy Aniline
Exploration of Unexplored Biological Targets and Signaling Networks
The evolution of resistance to first and second-generation RAF inhibitors has underscored the necessity of identifying novel biological targets and understanding the intricate signaling networks that cancer cells exploit to survive. Future research will focus on moving beyond the well-trodden path of inhibiting the BRAF V600E mutant.
Unexplored Kinases and Pathways: A significant portion of the human kinome remains largely unexplored. nih.gov Systematic mapping of the interactions between kinase inhibitors and a wide array of kinases is becoming more feasible with advanced screening technologies. nih.gov This opens up the possibility of identifying unexpected therapeutic targets for new aniline-derived inhibitors. For instance, while initially developed as RAF inhibitors, some compounds have shown efficacy through the inhibition of other kinases like VEGFR2 and PDGFR, highlighting the potential for polypharmacology. plos.orgnih.gov
Signaling Network Rewiring: Cancer cells often adapt to targeted therapies by rewiring their signaling pathways. nih.gov This can involve the activation of bypass pathways that circumvent the inhibited target. Future research will increasingly utilize phosphoproteomics and other systems biology approaches to map these resistance networks in real-time. nih.gov This will enable the identification of key nodes in the rewired network that can be co-targeted with next-generation inhibitors derived from 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline.
Table 1: Emerging Biological Targets and Pathways for Next-Generation RAF Inhibitors
| Target/Pathway | Rationale for Exploration | Potential Therapeutic Strategy |
| RAF Dimers | A key mechanism of resistance to first and second-generation RAF inhibitors. nih.govnih.gov | Development of inhibitors that can effectively target both monomeric and dimeric forms of RAF. nih.gov |
| Upstream Regulators (e.g., RAS) | RAS mutations are prevalent in many cancers and are notoriously difficult to target directly. nih.gov | Design of inhibitors that can disrupt the RAS-RAF interaction or target downstream effectors more effectively. researchgate.net |
| Feedback Reactivation | Inhibition of the MAPK pathway can lead to feedback reactivation of upstream components like receptor tyrosine kinases. nih.gov | Combination therapies that co-target RAF and key feedback regulators. |
| Unexplored Kinome | A large number of kinases have not been systematically evaluated as drug targets. nih.gov | High-throughput screening of new aniline-derived compounds against a broad panel of kinases to identify novel activities. |
Novel Applications as a Research Tool in Basic Biology and Disease Modeling
The development of highly specific and potent inhibitors derived from this compound can provide invaluable tools for basic biological research and the study of disease mechanisms.
Chemical Probes: Well-characterized, selective inhibitors can be used as chemical probes to dissect the physiological and pathological roles of specific kinases in cellular processes. By understanding the on- and off-target effects of these molecules, researchers can gain deeper insights into the intricacies of signaling networks. nih.gov
Disease Modeling: These compounds can be employed in various disease models, from cell cultures to animal models, to study the effects of inhibiting specific signaling pathways. This can help in validating new drug targets and in understanding the molecular basis of diseases beyond cancer, such as developmental disorders and inflammatory conditions where the MAPK pathway is implicated.
Integration with Systems Biology and Network Pharmacology Approaches
The complexity of cellular signaling necessitates a holistic approach to drug discovery and development. Systems biology and network pharmacology are poised to play a central role in the future of therapeutics derived from this aniline (B41778) intermediate.
Network-Based Drug Discovery: By constructing and analyzing comprehensive molecular interaction networks, researchers can systematically identify the targets of a drug candidate and predict its effects across various pathways. plos.orgnih.gov This approach can help in anticipating both therapeutic efficacy and potential side effects. nih.gov For instance, network analysis can reveal how inhibiting a primary target might lead to unintended consequences in other parts of the cellular network.
Predictive Modeling: The integration of computational modeling with experimental data can enhance the drug development process. Machine learning algorithms are being used to predict the binding affinities of compounds to a wide range of kinases, which can help in prioritizing which molecules to synthesize and test. nih.gov This can accelerate the discovery of novel inhibitors with desired selectivity profiles.
Table 2: Systems Biology and Network Pharmacology in Drug Development
| Approach | Application | Desired Outcome |
| High-Throughput Screening | Profiling of inhibitors against a large panel of kinases. | Identification of on-target and off-target activities. |
| Phosphoproteomics | Mapping the global changes in protein phosphorylation upon inhibitor treatment. | Understanding the network-wide effects of pathway inhibition and identifying resistance mechanisms. nih.gov |
| Computational Docking and Machine Learning | Predicting the binding of novel compounds to kinase targets. | Prioritization of candidate molecules for synthesis and experimental validation. nih.govplos.org |
| Network Analysis | Integrating diverse biological data to model drug action on a systems level. | Prediction of drug efficacy, toxicity, and repurposing opportunities. nih.gov |
Design and Synthesis of Next-Generation Research Analogs with Enhanced Specificity or Novel Mechanisms
A primary focus of future research is the design and synthesis of next-generation inhibitors that can overcome the limitations of existing drugs. This involves creating analogs with improved properties, such as enhanced specificity and novel mechanisms of action.
Enhanced Specificity: While some degree of polypharmacology can be beneficial, off-target effects are often a source of toxicity. nih.gov Future synthetic efforts will aim to fine-tune the structure of diphenyl urea-based inhibitors to maximize their affinity for the desired target while minimizing interactions with other kinases.
Novel Mechanisms of Action: The majority of current kinase inhibitors are ATP-competitive, binding to the highly conserved ATP-binding pocket. This can lead to a lack of selectivity. Emerging strategies include the development of:
Allosteric Inhibitors: These molecules bind to sites on the kinase other than the ATP-binding pocket, often offering greater selectivity.
Pan-RAF Inhibitors ("Paradox Breakers"): These are designed to inhibit all RAF isoforms without causing the paradoxical activation of the MAPK pathway that is seen with some first-generation inhibitors. nih.gov
RAF Dimer Inhibitors: As RAF dimerization is a key resistance mechanism, compounds that can disrupt or inhibit these dimers are of great interest. nih.govresearchgate.net
Proteolysis Targeting Chimeras (PROTACs): This innovative approach involves designing molecules that can specifically target a kinase for degradation by the cell's own protein disposal machinery.
The synthesis of new analogs based on the this compound scaffold will be guided by these evolving concepts, with the goal of creating more durable and effective cancer therapies.
Q & A
What are the optimal synthetic routes for 4-(2-(N-isopropylcarbamoyl)-4-pyridyloxy)aniline, and how can reaction conditions be adjusted to improve yield?
Basic Research Focus
The synthesis typically involves coupling a pyridyloxy intermediate with an isopropylcarbamoyl group via nucleophilic substitution or carbamate formation. Key steps include:
- Condensation : Reacting 4-hydroxyaniline with 2-chloro-4-pyridylcarbamoyl derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Carbamoylation : Introducing the N-isopropyl group via reaction with isopropyl isocyanate in anhydrous THF.
Methodological Optimization : - Adjust reaction time and temperature (e.g., 60–80°C for 12–24 hours) to balance yield and side-product formation.
- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance carbamate coupling efficiency .
- Monitor intermediates via TLC or HPLC (retention time ~8.2 min under C18 column, 60% acetonitrile/water) .
How can researchers resolve discrepancies in reported bioactivity data for this compound across different kinase inhibition assays?
Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH) or compound stability.
Methodological Approaches :
- Orthogonal Assays : Validate inhibitory activity using both fluorescence polarization (FP) and radiometric assays (e.g., ³³P-ATP incorporation) .
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., c-Met kinase PDB: 3LQ8). Adjust protonation states of the pyridyloxy group at physiological pH .
- Control for Stability : Pre-incubate the compound in assay buffer (pH 7.4, 37°C) for 24 hours to assess degradation via LC-MS .
What advanced spectroscopic and crystallographic methods are recommended for characterizing this compound’s structural stability under varying pH conditions?
Basic & Advanced Research Focus
Structural Characterization :
- X-ray Crystallography : Grow single crystals via vapor diffusion (solvent: dichloromethane/hexane). Refine structures using SHELXL (R-factor <0.05) to analyze hydrogen bonding (e.g., N–H⋯O interactions) .
- pH-Dependent NMR : Acquire ¹H-NMR spectra in D₂O at pH 2–10. Monitor chemical shifts of the aniline NH₂ (δ 5.8–6.2 ppm) and pyridyl protons (δ 8.1–8.5 ppm) to assess protonation effects .
- FT-IR Analysis : Track carbamoyl C=O stretching (1680–1700 cm⁻¹) to detect hydrolysis under acidic conditions .
What computational strategies are effective in predicting the binding modes of this compound with c-Met kinase, and how can they guide SAR studies?
Advanced Research Focus
Computational Workflow :
- Docking Simulations : Use Glide (Schrödinger Suite) with OPLS4 force field. Prioritize poses where the pyridyloxy group forms π-stacking with Phe1223 and the carbamoyl interacts with Met1160 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Analyze hydrogen bond occupancy (>70%) with catalytic residues .
- QSAR Modeling : Derive descriptors (e.g., LogP, polar surface area) from analogues in and . Validate with PLS regression (R² >0.8) .
How does the steric and electronic environment of the N-isopropylcarbamoyl group influence the compound’s reactivity in nucleophilic substitutions?
Advanced Research Focus
Mechanistic Insights :
- Steric Effects : The isopropyl group reduces reactivity toward bulky electrophiles (e.g., tert-butyl bromide) due to hindered access to the carbamoyl nitrogen. Compare kinetics with N-methyl analogs () .
- Electronic Effects : Electron-withdrawing carbamoyl enhances electrophilicity of the pyridyloxy ring. Use Hammett σₚ values (σ = +0.15) to predict substituent effects in SNAr reactions .
- Experimental Validation : Perform competitive reactions with 4-nitrophenyl chloroformate. Monitor product ratios via ¹⁹F-NMR (if fluorinated analogues are synthesized) .
What strategies mitigate oxidative degradation of this compound during long-term storage?
Basic Research Focus
Stability Optimization :
- Storage Conditions : Store under argon at −20°C in amber vials. Avoid solvents prone to peroxide formation (e.g., diethyl ether) .
- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to DMSO stock solutions. Confirm stability via UPLC-PDA over 30 days (degradation <5%) .
- Degradation Analysis : Identify oxidation products (e.g., quinone derivatives) using HRMS (ESI+, m/z calculated for [M+H]⁺: 344.1504) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
